- Homochiral MOF as Circular Dichroism Sensor for Enantioselective Recognition on Nature and Chirality of Unmodified Amino AcidsACS Applied Materials & Interfaces, 2017, 9(24), 20991-20999,
Cas no 96894-64-3 ((1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid)

(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2R)-
- (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid
- (1R,2R)-2-methoxycarbonylcyclohexane-1-carboxylic acid
- 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R-trans)-
- 1,2-CYCLOHEXANEDICARBOXYLIC ACID,1-METHYL ESTER,(1R,2R)
- 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R,2R)- (9CI)
- 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R-trans)- (ZCI)
- 1-Methyl (1R,2R)-1,2-cyclohexanedicarboxylate (ACI)
- (1R,2R)-1,2-Cyclohexanedicarboxylic acid monomethyl ester
- (1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
- E77624
- SCHEMBL2952999
- CS-0094673
- (1R,2R)-cyclohexane 1,2-dicarboxylic acid mono-methyl ester
- BOVPVRGRPPYECC-RNFRBKRXSA-N
- (1R, 2R)-cyclohexane 1,2-dicarboxylic acid mono-methyl ester
- AKOS016842510
- 96894-64-3
- trans-2-(Methoxycarbonyl)cyclohexanecarboxylic Acid
- 2484-60-8
- trans-2-Carbomethoxycyclohexane-1-carboxyic acid
- DB-353225
- MFCD18071078
- TRANS-2-CARBOMETHOXYCYCLOHEXANE-1-CARBOXYLIC ACID
- Racemic trans 2-(methoxycarbonyl)cyclohexanecarboxylic acid
- trans-2-Carbomethoxycyclohexane-1-carboxyicacid
- STR09867
- rel-(1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
- (1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
- DTXSID10706006
-
- MDL: MFCD18071078
- インチ: 1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m1/s1
- InChIKey: BOVPVRGRPPYECC-RNFRBKRXSA-N
- ほほえんだ: C([C@@H]1CCCC[C@H]1C(=O)O)(=O)OC
計算された属性
- せいみつぶんしりょう: 186.08900
- どういたいしつりょう: 186.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 63.6Ų
じっけんとくせい
- 密度みつど: 1.191
- ふってん: 303 ºC
- フラッシュポイント: 118 ºC
- PSA: 63.60000
- LogP: 1.05040
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM132549-5g |
(1R,2R)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid |
96894-64-3 | 95%+ | 5g |
$*** | 2023-05-29 | |
Apollo Scientific | OR307142-1g |
(1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid |
96894-64-3 | 1g |
£295.00 | 2023-09-02 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0709-250mg |
(1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid |
96894-64-3 | 97% | 250mg |
¥4800.42 | 2025-01-22 | |
abcr | AB475824-25 g |
(1R,2R)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid; . |
96894-64-3 | 25g |
€1,291.50 | 2023-04-21 | ||
eNovation Chemicals LLC | Y1128234-5g |
(1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid |
96894-64-3 | 95% | 5g |
$7705 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0709-500mg |
(1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid |
96894-64-3 | 97% | 500mg |
8463.46CNY | 2021-05-07 | |
Advanced ChemBlocks | 10700-5G |
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid |
96894-64-3 | 95% | 5G |
$30 | 2023-09-15 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0709-1g |
(1R,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid |
96894-64-3 | 97% | 1g |
¥16438.61 | 2025-01-22 | |
Aaron | AR0066KU-400g |
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid |
96894-64-3 | 97% | 400g |
$957.00 | 2025-02-11 | |
Aaron | AR0066KU-5g |
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid |
96894-64-3 | 97% | 5g |
$19.00 | 2025-02-11 |
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
ごうせいかいろ 2
- Total Synthesis of the Unusual Marine Alkaloid (-)-Papuamine Utilizing a Novel Imino Ene ReactionJournal of the American Chemical Society, 1995, 117(44), 10905-13,
ごうせいかいろ 3
- Chiral synthons by ester hydrolysis catalyzed by pig liver esteraseOrganic Reactions (Hoboken, 1989, (1989),,
ごうせいかいろ 4
1.2 Reagents: Sodium methoxide
- A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development ProjectsOrganic Process Research & Development, 2018, 22(5), 618-624,
ごうせいかいろ 5
- Total Synthesis of Papuamine via a Stereospecific Intramolecular Imino Ene Reaction of an AllenylsilaneJournal of the American Chemical Society, 1994, 116(21), 9789-90,
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Raw materials
- (3aR,7aS)-rel-Hexahydro-1,3-isobenzofurandione
- 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-
- (1R,2R)1,2-Cyclohexanedicarboxylic Acid 1,2-Dimethyl Ester
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid Preparation Products
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acidに関する追加情報
(1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic Acid: A Comprehensive Overview
The compound with CAS No. 96894-64-3, commonly referred to as (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable substrate for various applications in drug discovery, material science, and biotechnology. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its properties and potential uses.
The molecular structure of (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid consists of a cyclohexane ring with two substituents: a methoxycarbonyl group at the 2-position and a carboxylic acid group at the 1-position. The stereochemistry of the molecule is defined by the R configuration at both the 1st and 2nd positions. This arrangement imparts specific physicochemical properties, including solubility, acidity, and reactivity, which are critical for its functional applications.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules, such as peptide analogs and inhibitors of enzymatic pathways. The ability to control stereochemistry during synthesis has been a focal point in optimizing its use in drug development.
In terms of synthesis, several methods have been reported for the preparation of (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid. These include asymmetric catalysis, resolution of racemic mixtures, and enantioselective oxidation reactions. The choice of synthetic pathway depends on factors such as scalability, cost-effectiveness, and the desired enantiomeric excess. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and selectivity of these processes.
The application of this compound extends beyond traditional chemical synthesis. It has been utilized as a building block in the construction of complex natural products and as an intermediate in the development of novel materials with tailored properties. For example, its ability to form stable amide bonds has made it a valuable component in peptide-based drug delivery systems.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into its molecular configuration and help ensure compliance with quality standards in pharmaceutical and industrial applications.
In conclusion, (1R,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique stereochemical features and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in chemistry and related fields. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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